molecular formula C4H10N4O3 B7889262 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea CAS No. 38688-61-8

1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea

Cat. No.: B7889262
CAS No.: 38688-61-8
M. Wt: 162.15 g/mol
InChI Key: WLGQMXHAYCPQSL-UHFFFAOYSA-N
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Description

1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea is a chemical compound with the molecular formula C₄H₁₀N₄O₃ and a molecular weight of 162.147 g/mol . This compound is known for its unique structure, which includes both carbamoylamino and hydroxymethyl functional groups. It has various applications in scientific research and industry due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea typically involves the reaction of formaldehyde with N,N’-methylenebis(urea) under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The carbamoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxymethyl group can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea include:

    N,N’-Methylenebis(urea): A precursor in the synthesis of the target compound.

    1,3-Bis(hydroxymethyl)urea: Shares the hydroxymethyl functional group but lacks the carbamoylamino group.

    N-Hydroxymethyl-N’-ureidomethylurea: Another related compound with similar functional groups

Properties

IUPAC Name

1-[(carbamoylamino)methyl]-3-(hydroxymethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O3/c5-3(10)6-1-7-4(11)8-2-9/h9H,1-2H2,(H3,5,6,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGQMXHAYCPQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)N)NC(=O)NCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579611
Record name N-[(Carbamoylamino)methyl]-N'-(hydroxymethyl)urea (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38688-61-8
Record name N-[(Carbamoylamino)methyl]-N'-(hydroxymethyl)urea (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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